molecular formula C7H12ClNO2 B6251636 methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride CAS No. 1379349-11-7

methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride

Cat. No. B6251636
CAS RN: 1379349-11-7
M. Wt: 177.6
InChI Key:
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Description

Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride (MACC-HCl) is an organic compound with a wide range of applications in the scientific research field. MACC-HCl is a methyl ester of the cyclic aminocarboxylic acid known as 3-aminocyclopent-1-ene-1-carboxylic acid (ACPC). It is a colorless, water-soluble solid that is used in various research applications due to its unique properties. MACC-HCl has been studied for its biochemical and physiological effects, as well as its potential use as a lab reagent. In

Mechanism of Action

The mechanism of action of methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metals such as zinc and iron and preventing them from forming complexes with other molecules. Additionally, methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride is believed to act as a proton donor, aiding in the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to act as an antioxidant, scavenging free radicals and preventing them from causing cellular damage. Additionally, methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of certain fungi, such as Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a water-soluble solid, making it easy to work with and store. Additionally, methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride is relatively stable, making it suitable for use in long-term experiments. However, methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride has some limitations as well. It is not very soluble in organic solvents, making it difficult to use in certain experiments. Additionally, methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride is not very reactive, making it difficult to use in certain synthesis reactions.

Future Directions

Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride has many potential future applications in the scientific research field. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins. Additionally, methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride could be used in the synthesis of polymers and other materials. It could also be used in the development of new drugs and treatments, as well as in the development of new diagnostic tools. Additionally, methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride could be used in the development of new materials for use in medical devices and other applications. Finally, methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride could be used in the development of new methods for the detection and diagnosis of diseases.

Synthesis Methods

Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride is synthesized from ACPC, which is prepared from the reaction of cyclopentanone with ammonia in the presence of a suitable catalyst. The reaction of ACPC with methyl chloride in the presence of a base yields methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride. This method of synthesis has been successfully used to produce methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride in a laboratory setting.

Scientific Research Applications

Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amides, esters, and amines. Additionally, methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride has been used in the synthesis of polymers, such as polyurethanes and polyamides. It has also been used as a reagent in the synthesis of peptides and proteins, as well as in the synthesis of nucleic acid analogs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride involves the reaction of cyclopentadiene with methyl acrylate to form methyl 3-cyclopenten-1-yl propionate. This intermediate is then reacted with ammonia to form methyl 3-aminocyclopent-1-ene-1-carboxylate, which is subsequently converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl acrylate in the presence of a catalyst such as palladium on carbon to form methyl 3-cyclopenten-1-yl propionate.", "Step 2: Methyl 3-cyclopenten-1-yl propionate is then reacted with ammonia in the presence of a base such as sodium hydroxide to form methyl 3-aminocyclopent-1-ene-1-carboxylate.", "Step 3: Methyl 3-aminocyclopent-1-ene-1-carboxylate is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride." ] }

CAS RN

1379349-11-7

Product Name

methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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